Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a formyl group at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring.
Scientific Research Applications
Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate” were not found in the search results, the broader field of indole derivatives continues to be a focus of research due to their diverse biological activities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .
Mechanism of Action
Target of Action
Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by these adme properties .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Methyl 6-fluoro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Methyl 6-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-1H-indole-2-carboxylate: Lacks the formyl group at the 3rd position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and an isobutoxy group instead of the formyl and fluorine groups.
Uniqueness
Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREROKWVGONFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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